N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Overview
Description
N’-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of N’-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the benzothiazole ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential therapeutic effects are being explored in various medical research fields, including neurology and oncology.
Mechanism of Action
The mechanism of action of N’-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to N’-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine include other benzothiazole derivatives such as:
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: Known for its role as a glycine transporter inhibitor.
N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Used in various biochemical assays.
These compounds share the benzothiazole core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of N’-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine lies in its specific substituents, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-15(2)8-7-13-12-14-11-9(16-3)5-4-6-10(11)17-12/h4-6H,7-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPIOLVDCFRHFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(C=CC=C2S1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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